3-Chloro-4-cyclopropoxy-2-iodopyridine
Description
3-Chloro-4-cyclopropoxy-2-iodopyridine is a halogenated pyridine derivative with a unique substitution pattern: a chlorine atom at position 3, a cyclopropoxy group at position 4, and an iodine atom at position 2. This combination of substituents imparts distinct steric, electronic, and reactivity properties:
- Chlorine (position 3): An electron-withdrawing group that enhances electrophilic substitution reactivity.
- Cyclopropoxy (position 4): A sterically bulky alkoxy group with a strained cyclopropane ring, contributing to both steric hindrance and electron-donating effects via the oxygen atom .
- Iodine (position 2): A heavy halogen with polarizable electron density, often acting as a leaving group in cross-coupling reactions .
Properties
Molecular Formula |
C8H7ClINO |
|---|---|
Molecular Weight |
295.50 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxy-2-iodopyridine |
InChI |
InChI=1S/C8H7ClINO/c9-7-6(12-5-1-2-5)3-4-11-8(7)10/h3-5H,1-2H2 |
InChI Key |
UAKAOIPEIZKADW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropoxy-2-iodopyridine typically involves the halogenation of a pyridine derivative. One common method is the iodination of 3-chloro-4-cyclopropoxypyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of 3-Chloro-4-cyclopropoxy-2-iodopyridine may involve large-scale halogenation processes using automated reactors. The use of continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropoxy-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-4-cyclopropoxy-2-iodopyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropoxy-2-iodopyridine involves its ability to act as both a nucleophile and an electrophile due to the presence of halogen atoms. This dual reactivity allows it to participate in various chemical transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Substituent Comparisons
The table below highlights key differences between 3-Chloro-4-cyclopropoxy-2-iodopyridine and structurally related pyridine derivatives:
Key Comparative Insights
Substituent Position Effects
- Iodine at Position 2 vs. 3 : In 3-Chloro-4-cyclopropoxy-2-iodopyridine, iodine at position 2 may act as a better leaving group compared to analogs with iodine at position 3 (e.g., 4-Chloro-3-iodopyridin-2-amine). This positioning facilitates nucleophilic aromatic substitution reactions .
- Cyclopropoxy vs. Methoxy : Replacing cyclopropoxy with smaller alkoxy groups (e.g., methoxy) reduces steric hindrance, as seen in 3-Iodo-4-methoxypyridine, which exhibits higher reactivity in electrophilic substitutions .
Electronic and Steric Effects
- The combination of chlorine (electron-withdrawing) and cyclopropoxy (electron-donating) creates a polarized electronic environment, enhancing regioselectivity in cross-coupling reactions .
Pharmacological Potential
- While direct data are unavailable, the compound’s halogen-rich structure aligns with trends in antimicrobial and anticancer drug development , where heavy halogens improve target binding and lipophilicity .
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